![molecular formula C18H42O4Si2 B2583719 tert-Butyl-[2-[2-[2-(tert-butyldimethylsilyl)oxyethoxy]ethoxy]ethoxy]dimethylsilane CAS No. 1155849-70-9](/img/structure/B2583719.png)

tert-Butyl-[2-[2-[2-(tert-butyldimethylsilyl)oxyethoxy]ethoxy]ethoxy]dimethylsilane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

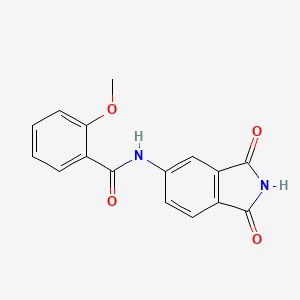

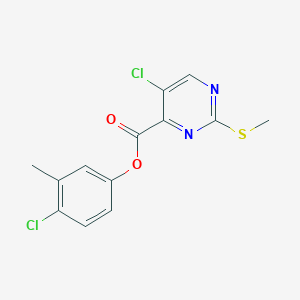

This compound is a type of silyl ether, which are often used as protective groups for alcohols in organic synthesis . It has a complex structure with multiple ether and silyl groups. The compound is also known by other names such as "4,7,10,13,16,19,22,25,28,31-Decaoxa-3,32-disilatetratriacontane, 2,2,3,3,32,32,33,33-octamethyl-" .

Molecular Structure Analysis

The molecular formula of this compound is C30H66O10Si2 . The structure includes multiple ether groups and two silyl groups attached to tert-butyl groups. The InChI code for this compound is InChI=1S/C30H66O10Si2/c1-29(2,3)41(7,8)39-27-25-37-23-21-35-19-17-33-15-13-31-11-12-32-14-16-34-18-20-36-22-24-38-26-28-40-42(9,10)30(4,5)6 .Chemical Reactions Analysis

As a type of silyl ether, this compound can participate in various chemical reactions. Silyl ethers are often used as protective groups for alcohols in organic synthesis . They can be converted back to alcohols by hydrolysis.科学的研究の応用

Hydroxyl Group Protection

The compound is utilized in the protection of hydroxyl groups as tert-butyldimethylsilyl derivatives. These derivatives are designed to be stable under various conditions while being susceptible to removal when desired. This balance between stability and removability makes them valuable in synthesis, particularly in the production of prostaglandins (Corey & Venkateswarlu, 1972).

Nucleoside Modification

The compound has been used in the treatment of tert-butyldimethylsilyl (TBDMS) derivatives of nucleosides, leading to the formation of amide-linked ribonucleoside dimers. This method provides an efficient route to synthesize nucleoside analogues for biological applications (Peterson et al., 1999).

Chemiluminescence Studies

The compound has contributed to the study of chemiluminescence properties of dioxetanes. These studies are essential for understanding the decomposition mechanisms and the formation of excited states, which have implications in analytical chemistry and possibly in imaging technologies (Nery et al., 2000).

Palladium-Catalyzed Reactions

In organic synthesis, the compound has been used in palladium-catalyzed intra-intermolecular cascade cross couplings. This usage underlines its role in creating complex organic structures, which could have applications in pharmaceutical synthesis and material science (Demircan, 2014).

Anionic Reactions with Organosilanes

The research also highlights its role in anionic reactions involving organosilanes. These reactions are fundamental to the development of new synthetic pathways in organosilicon chemistry, which is crucial for materials science, especially in coatings, adhesives, and silicon-based polymers (West & Gornowicz, 1971).

特性

IUPAC Name |

tert-butyl-[2-[2-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]ethoxy]ethoxy]-dimethylsilane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H42O4Si2/c1-17(2,3)23(7,8)21-15-13-19-11-12-20-14-16-22-24(9,10)18(4,5)6/h11-16H2,1-10H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRHMXCJJJAXWPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCCOCCOCCO[Si](C)(C)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H42O4Si2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-N-[1-(2,3-dihydro-1H-inden-5-yl)ethyl]acetamide](/img/structure/B2583637.png)

![4-[(6-Chloro-1,3-benzodioxol-5-yl)methoxy]-3-methoxybenzaldehyde](/img/structure/B2583638.png)

![3-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2583639.png)

![5-chloro-2-methoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2583641.png)

![2,6-dimethoxy-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide](/img/structure/B2583646.png)

![[3-(3-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2583649.png)

![3-cinnamyl-1,7-dimethyl-9-(p-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2583650.png)

![N-(4-(dimethylamino)phenethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2583651.png)

![([1,2,4]Triazolo[4,3-b]pyridazin-6-ylamino)-acetic acid](/img/structure/B2583656.png)